2H-吡喃-4-甲酰胺, N-环丙基四氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

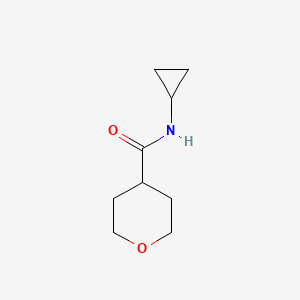

“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a chemical compound with the molecular formula C6H11NO2 . It has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da .

Synthesis Analysis

The synthesis of 2H-Pyrans has been a topic of interest in recent literature. An efficient diastereoselective approach for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed based on the reaction of available 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of TCNE and ketones) with aldehydes in an acidic media . Another review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access 2HPs .Molecular Structure Analysis

The molecular structure of “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is represented by the InChI code: 1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) .Physical And Chemical Properties Analysis

“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a solid compound . It has a molecular weight of 129.16 . The compound should be stored sealed in a dry room temperature environment .科学研究应用

合成技术和化学反应:一个研究途径涉及吡喃衍生物的合成技术的开发。例如,3H-萘并[2.1-b]吡喃-2-甲酰胺可以通过 β-萘酚、炔丙醇和异氰酸酯的环加成反应合成,这表明了一种构建吡喃环的方法,该环具有进一步官能化的潜力 (Nizami & Hua, 2018)。类似地,3,4-二氢-2H-吡喃-4-甲酰胺的非对映选择性合成方法展示了吡喃衍生物在创建复杂分子结构方面的多功能性 (Ievlev et al., 2016)。

催化和反应条件:催化剂在吡喃衍生物合成中的作用也是一个重要的关注点。一项关于使用 ZnFe2O4 纳米粉作为 4H-吡喃合成的催化剂的研究突出了该方法的环保性和效率,进一步探索了这些化合物转化为 1,4-二氢吡啶 (DHP) 的过程,并展示了官能团的相互转化 (Das et al., 2014)。

结构分析和性质:吡喃衍生物的结构分析,例如 6-氧代-2,4a,6,8a-四氢吡喃并[3,2-b]吡喃-2-甲酰胺的晶体结构研究,提供了对这些化合物潜在抗菌特性的见解,为其在药物化学中的应用开辟了途径 (Greene et al., 2020)。

在药物合成中的应用:碳-硫键形成方法学已经发展,如使用钯催化条件合成前抗哮喘候选药物中所示。这说明了吡喃衍生物在制药工业中的应用,并展示了药物合成的创新方法 (Norris & Leeman, 2008)。

安全和危害

The safety information for “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

N-cyclopropyloxane-4-carboxamide, also known as 2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-, is a type of pyrazole-4-carboxamide derivative . The primary target of this compound is the fungal enzyme succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .

Mode of Action

The compound interacts with SDH, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to a significant reduction in the growth of the fungus . The mode of action of this compound with SDH was further analyzed by molecular docking and molecular dynamics simulation studies .

Biochemical Pathways

By inhibiting SDH, N-cyclopropyloxane-4-carboxamide disrupts the citric acid cycle, a crucial biochemical pathway in fungi . This disruption leads to a decrease in ATP production, affecting the energy supply of the fungus and inhibiting its growth .

Pharmacokinetics

Similar compounds, such as cyclophosphamide, undergo a complex process of metabolic activation and inactivation . The balance between metabolic activation and inactivation can be influenced by factors such as dose escalation, drug-drug interactions, and individual differences .

Result of Action

The inhibition of SDH by N-cyclopropyloxane-4-carboxamide leads to a significant reduction in the growth of the fungus . This is evidenced by a decrease in mycelial density and an increase in the number of mitochondria in the mycelia cytoplasm .

属性

IUPAC Name |

N-cyclopropyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(10-8-1-2-8)7-3-5-12-6-4-7/h7-8H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPOGOCGSXROGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)

![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)

![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)

![7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801095.png)

![2-[Cyclohex-3-en-1-ylmethyl-[(1,4-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2801096.png)

![6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2801104.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2801107.png)